3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)pyrrolidine
CAS No.: 2549051-33-2
Cat. No.: VC11817113
Molecular Formula: C19H25N5O3
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549051-33-2 |
|---|---|
| Molecular Formula | C19H25N5O3 |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | [3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(oxan-2-yl)methanone |
| Standard InChI | InChI=1S/C19H25N5O3/c25-19(15-3-1-2-10-26-15)23-9-8-13(11-23)12-27-17-7-6-16-20-21-18(14-4-5-14)24(16)22-17/h6-7,13-15H,1-5,8-12H2 |
| Standard InChI Key | ZZYRESOXURIDJJ-UHFFFAOYSA-N |
| SMILES | C1CCOC(C1)C(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 |
| Canonical SMILES | C1CCOC(C1)C(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 |
Introduction
The compound 3-[({3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)pyrrolidine is a complex heterocyclic molecule featuring a triazolo[4,3-b]pyridazine core linked to a pyrrolidine moiety through a methylene bridge. This compound is structurally similar to other triazolopyridazine derivatives, which have been explored for their potential biological activities, including antitumor and antimicrobial effects.
Chemical Reactivity
The compound's reactivity is influenced by its diverse functional groups. The triazolo[4,3-b]pyridazine core can participate in various organic reactions, while the pyrrolidine carbonyl can undergo acylation or hydrolysis. The oxane-2-carbonyl group adds another layer of reactivity, potentially allowing for esterification or transesterification reactions.
Synthesis and Optimization
The synthesis of such compounds typically involves multiple steps, including the formation of the triazolo[4,3-b]pyridazine core and its subsequent modification to incorporate the pyrrolidine and oxane-2-carbonyl groups. Optimization of these synthetic routes is crucial for improving yield and purity.
Biological Activities and Potential Applications
While specific data on 3-[({3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)pyrrolidine is limited, compounds with similar structures have shown promise in various biological applications. For instance, triazolopyridazine derivatives have been explored as inhibitors of c-Met kinase, which is involved in cancer cell proliferation .
Table: Comparison of Similar Compounds
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